molecular formula C7H11NO4 B186175 (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid CAS No. 142685-89-0

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

Cat. No.: B186175
CAS No.: 142685-89-0
M. Wt: 173.17 g/mol
InChI Key: JTINIMRTBVCZNR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral compound with a unique structure that includes an oxirane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of a suitable epoxide precursor with a propylcarbamoyl group. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxylic acid group yields alcohols.

Scientific Research Applications

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(methylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

    (2S,3S)-3-(ethylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the propylcarbamoyl group. This gives it distinct chemical and biological properties compared to its analogs with different substituents.

Properties

IUPAC Name

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTINIMRTBVCZNR-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628664
Record name (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142685-89-0
Record name (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.